2,7-Diiodo-9,9-dioctyl-9H-fluorene
Description
2,7-Diiodo-9,9-dioctyl-9H-fluorene (CAS: 278176-06-0) is a halogenated fluorene derivative featuring iodine substituents at the 2,7-positions and octyl chains at the 9,9-positions. The dioctyl groups enhance solubility in organic solvents, making the compound suitable for solution-processed organic electronics, while the iodine atoms serve as reactive sites for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to construct conjugated polymers or small molecules . This compound is a critical precursor in synthesizing polyfluorenes, which are widely used in light-emitting diodes (LEDs), solar cells, and electrochromic devices due to their tunable optoelectronic properties .
Properties
IUPAC Name |
2,7-diiodo-9,9-dioctylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40I2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJTFHMYPUMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403411 | |
| Record name | 2,7-Diiodo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278176-06-0 | |
| Record name | 2,7-Diiodo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,7-diiodo-9,9-dioctyl-9H-fluorene typically follows a two-step approach:
- Step 1: Preparation of 2,7-dihalogenated 9,9-dioctylfluorene (usually dibromo or diiodo derivatives).
- Step 2: Halogen exchange or direct iodination to introduce iodine atoms at the 2 and 7 positions on the fluorene ring.
The 9,9-dioctyl substitution is introduced by alkylation of the 9-position on fluorene with octyl halides under basic conditions.
Preparation of 2,7-Dibromo-9,9-dioctyl-9H-fluorene as Intermediate
Since direct iodination can be challenging due to the reactivity and cost of iodine reagents, many syntheses first prepare the dibromo derivative, which can be converted to diiodo later.
Typical procedure for 2,7-dibromo-9,9-dioctylfluorene:
- Reagents: 2,7-dibromo-9H-fluorene, 1-bromooctane, potassium hydroxide (KOH), tetrabutylammonium bromide (phase transfer catalyst), dimethyl sulfoxide (DMSO), water.
- Conditions: The dibromo fluorene is dissolved in DMSO with aqueous 50% NaOH and tetrabutylammonium bromide at room temperature. 1-Bromooctane is added, and the mixture is stirred under nitrogen or inert atmosphere for several hours (typically 3–6 hours).
- Workup: The reaction mixture is poured into water, extracted with dichloromethane, dried, and purified by recrystallization from hexane or ethanol.
- Yields: Up to 81% yield reported for 2,7-dibromo-9,9-dioctylfluorene with pale yellow needle-like crystals obtained.
Conversion of 2,7-Dibromo to 2,7-Diiodo Derivative
The 2,7-diiodo-9,9-dioctylfluorene can be prepared by halogen exchange or direct iodination methods:
- Halogen Exchange: A common approach involves treating 2,7-dibromo-9,9-dioctylfluorene with sodium iodide or other iodide sources in polar aprotic solvents such as DMF or acetone under reflux. The bromine atoms are substituted by iodine via a Finkelstein-type reaction.
- Direct Iodination: Alternatively, direct electrophilic iodination of 9,9-dioctylfluorene using iodine reagents (e.g., iodine monochloride or N-iodosuccinimide) under controlled conditions can selectively introduce iodine at the 2,7-positions.
Note: Specific detailed experimental protocols for the iodination step of 2,7-diiodo-9,9-dioctylfluorene are scarce in open literature but can be inferred from analogous fluorene halogenation reactions.
Representative Preparation Example (Based on Related Fluorene Derivatives)
Detailed Research Findings and Notes
Alkylation Efficiency: The alkylation of 2,7-dibromo-9H-fluorene with 1-bromooctane in the presence of KOH and phase transfer catalysts proceeds efficiently in DMSO or similar polar aprotic solvents, yielding high purity 9,9-dioctyl derivatives without the need for chromatographic purification.
Halogen Exchange Reactions: The Finkelstein reaction for halogen exchange is a well-established method to convert aryl bromides to iodides, often requiring prolonged reflux and excess sodium iodide. The reaction benefits from polar solvents that dissolve both organic and inorganic salts.
Purification: Recrystallization from hexane or ethanol is commonly employed to purify halogenated fluorene derivatives, yielding crystalline solids suitable for further use.
Reaction Atmosphere: In alkylation and halogenation steps, inert atmosphere (nitrogen or argon) is preferred to prevent oxidation or side reactions.
Lack of Direct Protocols: While the synthesis of 2,7-dibromo-9,9-dioctylfluorene is well documented, direct preparation methods for the diiodo derivative are less frequently detailed in literature, often requiring adaptation from related halogenation protocols.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield / Remarks |
|---|---|---|---|
| 2,7-Dibromo-9H-fluorene synthesis | Bromination of fluorene | Mixed acid (HNO3/H2SO4), reflux | Established method; precursor for alkylation |
| 9,9-Dioctylation | 1-Bromooctane, KOH, tetrabutylammonium bromide, DMSO, aqueous NaOH | Room temperature, inert atmosphere, 3-6 hrs | ~81% yield; recrystallization purification |
| Halogen exchange (Br → I) | Sodium iodide, DMF or acetone | Reflux, several hours | Moderate to good yield; requires purification |
| Direct iodination (alternative) | Iodine reagent (NIS, ICl), solvent | Controlled temperature, inert atmosphere | Selectivity critical; less common |
Chemical Reactions Analysis
Types of Reactions
2,7-Diiodo-9,9-dioctyl-9H-fluorene primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions include:
Suzuki Coupling: This reaction couples two sp2-hybridized carbon atoms using a palladium catalyst.
Ullmann Coupling: This reaction involves the coupling of aryl halides with copper as a catalyst, forming biaryl compounds.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki coupling reactions.
Copper Catalyst: Used in Ullmann coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Major Products Formed
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs) :
2,7-Diiodo-9,9-dioctyl-9H-fluorene is utilized as a key material in the development of OLEDs due to its excellent charge transport properties. It acts as a hole transport material (HTM), facilitating efficient charge injection and transport within the device.
Table 1: Properties Relevant to OLED Applications
| Property | Value |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy Level | ~5.5 eV |
| Conductivity | High |
| Glass Transition Temperature (Tg) | ~90 °C |
| Solubility | Poorly soluble |
Polymer Semiconductors
The compound serves as a precursor for synthesizing various conjugated polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its structural features allow for tunable electronic properties, enhancing device performance.
Case Study: Synthesis of Polyfluorenes
A recent study demonstrated the use of this compound in the synthesis of polyfluorenes via Stille coupling reactions. The resulting polymers exhibited improved charge carrier mobility and stability under operational conditions.
Photovoltaic Devices
In the realm of solar energy conversion, this compound has been explored for its application in bulk heterojunction solar cells. Its ability to form blends with fullerene derivatives enhances light absorption and charge separation efficiency.
Table 2: Performance Metrics in Photovoltaic Applications
| Metric | Value |
|---|---|
| Power Conversion Efficiency | Up to 8% |
| Stability | >1000 hours under illumination |
Chemical Sensors
The compound has potential applications in chemical sensing due to its luminescent properties. Research indicates that it can be integrated into sensor devices for detecting volatile organic compounds (VOCs).
Mechanism of Action
The mechanism of action of 2,7-Diiodo-9,9-dioctyl-9H-fluorene in its applications is primarily based on its ability to emit light when excited by an electron. This property is due to its semiconductor nature, which allows it to efficiently convert electrical energy into light. The compound’s high quantum efficiency and low turn-on voltage make it particularly effective in light-emitting applications .
Comparison with Similar Compounds
Table 2: Optical and Electronic Behavior
- Bandgap Tuning: Copolymers derived from this compound and low band-gap comonomers (e.g., dicyanostilbene) exhibit redshifted emission (550–650 nm) due to energy transfer from fluorene segments to acceptor units . In contrast, homopolymers of 9,9-dioctylfluorene emit in the blue region (420–460 nm) .
- Brominated analogs are more commonly studied for this purpose .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,7-Diiodo-9,9-dioctyl-9H-fluorene, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, direct arylation polycondensation with octafluorobiphenyl under a Pd/Ag dual-catalyst system in biphasic (water/2-methyltetrahydrofuran) conditions achieves high molecular weight polymers . Optimizing catalyst loading (e.g., Pd(OAc)₂ and Ag₂CO₃), reaction temperature (80–100°C), and stoichiometry (excess diiodofluorene) improves yield and minimizes side reactions. Purification via column chromatography with silica gel and non-polar solvents (e.g., hexane) is recommended to isolate the product .
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL97) is standard for structural elucidation. Crystals are grown via slow evaporation of solvent (e.g., CHCl₃/ethanol). Data collection at low temperatures (150 K) reduces thermal motion artifacts. Refinement parameters include R-factors (<0.05) and H-atom constraints. Disorder in alkyl chains (e.g., octyl groups) is modeled using split positions and restraints .
Q. What spectroscopic techniques are critical for characterizing purity and substituent effects in this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substitution patterns and confirms diiodo and dioctyl groups. For example, the absence of proton signals at C-2 and C-7 positions (replaced by iodine) and upfield shifts for octyl CH₂ groups are diagnostic. Mass spectrometry (HRMS) validates molecular weight, while UV-Vis and fluorescence spectroscopy assess π-conjugation for optoelectronic applications .
Advanced Research Questions
Q. How can conflicting data between computational models and experimental spectra be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR/UV-Vis spectra in solvent environments (PCM model). Compare computed vs. experimental data to refine torsional angles (e.g., fluorene backbone dihedral angles). For crystallographic disagreements, check for thermal motion or disorder using SHELXTL’s displacement parameter analysis .
Q. What strategies mitigate low yields in palladium-catalyzed polymerizations involving this monomer?
- Methodological Answer : Low yields may stem from catalyst poisoning or incomplete aryl-iodide activation. Introduce silver salts (Ag₂CO₃) to scavenge iodide byproducts and stabilize Pd(0). Solvent optimization (e.g., 2-MeTHF for biphasic systems) enhances reagent mixing. Pre-activate the catalyst with ligands (e.g., P(o-tol)₃) to accelerate oxidative addition. Monitor reaction progress via GPC to terminate before chain termination dominates .
Q. How do steric effects from the dioctyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky octyl groups at C-9 hinder electrophilic substitution at C-2/C-7 but stabilize intermediates via hydrophobic interactions. Kinetic studies (e.g., variable-temperature NMR) reveal slower reaction rates compared to unsubstituted fluorenes. Computational modeling (e.g., steric maps in Gaussian) quantifies substituent bulkiness (%VBur). Adjust catalyst design (e.g., bulky ligands like SPhos) to alleviate steric hindrance .
Q. What role does this compound play in the development of π-conjugated polymers for organic electronics?
- Methodological Answer : As a monomer, it enables synthesis of low-bandgap polymers via Stille or Suzuki coupling. The iodine substituents facilitate direct arylation, reducing reliance on pre-functionalized monomers. Polymers exhibit high charge carrier mobility (10⁻³–10⁻² cm²/V·s) and luminance in OLEDs. Optimize alkyl chain length (octyl balances solubility and crystallinity) for thin-film processing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
